Cas no 47342-58-5 ((R)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)

47342-58-5 structure
Productnaam:(R)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
(R)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Chemische en fysische eigenschappen
Naam en identificatie
-
- (+)-(8R,9S)-6'-methoxyinchonan-9-ol
- (+)-quinidine
- (8R,9S)-QD-H
- (9S)-6'-methoxycinchonan-9-ol
- 2B,H2SO4-Quinidine
- NSC10004
- QD
- QDH
- QID
- quinidine
- quinine
- Ro-01-0633
- (R)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- quinine sulfate
- EN300-27021067
- 47342-58-5
- BDBM50198085
- (R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- SCHEMBL6349440
- CHEMBL436523
-
- Inchi: InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20-/m1/s1
- InChI-sleutel: LOUPRKONTZGTKE-RYMBOPBQSA-N
Berekende eigenschappen
- Exacte massa: 324.183778013g/mol
- Monoisotopische massa: 324.183778013g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 457
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 45.6Ų
- XLogP3: 2.9
(R)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27021067-0.05g |
(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
47342-58-5 | 95.0% | 0.05g |
$73.0 | 2025-03-20 |
(R)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Gerelateerde literatuur
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
47342-58-5 ((R)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol) Gerelateerde producten
- 1780253-23-7(tert-butyl N-5-(2-aminopropan-2-yl)-2-hydroxyphenylcarbamate)
- 2901106-43-0(5-(BenZyloxy)-2,4-dimethylbenZaldehyde)
- 1258735-53-3(N-[1-(4-methanesulfonylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 2097954-25-9(2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid)
- 366452-35-9((1R,2R,4S)-2-aminonorbornane-2-carboxylic acid;hydrochloride)
- 894790-22-8(2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s))
- 1227-44-7(1,3-Bis(4-methoxyphenyl)urea)
- 1806343-32-7(3-(Bromomethyl)-2-ethylphenylpropanal)
- 2258-56-2(2-Cyclopentene-1-carboxylic acid, methyl ester)
- 2090466-20-7(2-Fluoro-4-iodo-6-methoxybenzaldehyde)
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk
